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Compound of Interest

Compound Name: Tripropylamine

Cat. No.: B089841

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylamine (TPA), a tertiary amine with the chemical formula (CsH7)sN, is a versatile and
important compound in organic synthesis and the pharmaceutical industry. Its utility spans from
being a building block for more complex molecules to acting as a catalyst and a proton
scavenger.[1][2] This technical guide provides a comprehensive overview of the primary
methods for the synthesis of tripropylamine, detailed purification protocols, and analytical
techniques for purity assessment, tailored for professionals in research and drug development.

Tripropylamine is a colorless liquid with a characteristic fishy or ammonia-like odor.[1][3] It is
soluble in ethanol and ether and slightly soluble in water.[1] Key physical properties are

summarized in the table below.
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Property Value

IUPAC Name N,N-dipropylpropan-1-amine
CAS Number 102-69-2

Molecular Formula CoH21N

Molar Mass 143.27 g/mol [4]

Boiling Point 156 °C[1][3]

Melting Point -93.5 °C[1]

Flash Point 40.55 °C (Open Cup)[1]
Density 0.7558 g/cm?3[1]

Refractive Index 1.4181[1]

Synthesis of Tripropylamine

Several synthetic routes are available for the preparation of tripropylamine. The most
common industrial method involves the amination of n-propanol. Alternative laboratory-scale
syntheses include reductive amination and the alkylation of dipropylamine.

Amination of n-Propanol with Ammonia

The large-scale industrial production of tripropylamine is predominantly achieved through the
reaction of n-propanol with ammonia in the gas phase over a heterogeneous catalyst.[1] This
process typically yields a mixture of mono-, di-, and tripropylamine, which are then separated
by distillation.[1][5]

Reaction Scheme:
CH3CH2CH20H + NH3 - CH3CH2CH2NH:2 + (CH3CH2CH2)2NH + (CH3CH2CH2)sN + H20
Industrial Process Overview:

The industrial synthesis is often a two-stage process to maximize the yield of tripropylamine.
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o Stage 1: n-Propanol is reacted with ammonia over a copper- or nickel-containing catalyst at
temperatures ranging from 130 to 250 °C and pressures from 1 to 220 bar.[1] This stage
produces a mixture of mono-, di-, and tripropylamine.

o Stage 2: The product mixture from the first stage is subjected to multi-stage distillation to
separate the components. The recovered dipropylamine is then fed into a second reactor
and further reacted, often over a copper or nickel catalyst supported on aluminum and
zirconium(IV) oxide, at temperatures of 200 to 260 °C and pressures of 60 to 150 bar, to
produce additional tripropylamine.[1][5]

Quantitative Data for Industrial Amination of n-Propanol:

Parameter Value

Catalyst Ni-Cu-Al203 or Ni-CLi-Al203[1]
Reaction Temperature 210 + 10 °C[1]

Reaction Pressure 396.66 kPa[1]

Raw Material Ratio

(Alcohol:Ammonia:Hydrogen) 24l

n-Propanol Conversion 75% - 83%][4]

Total Yield of Di- and Tripropylamine 75% - 80%][4]

Selectivity for Dipropylamine 37% - 41%[4]

Selectivity for Tripropylamine 35% - 40%[4]

Proposed Laboratory Protocol for Amination of n-Propanol:

While direct replication of the high-pressure industrial gas-phase process is challenging in a
standard laboratory, a liquid-phase batch reaction can be performed.

Materials:

e n-Propanol
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e Ammonia (as a concentrated aqueous solution or anhydrous)

o Raney Nickel or a supported nickel catalyst

o High-pressure autoclave reactor with stirring

Procedure:

e Charge the autoclave with n-propanol and the catalyst.

o Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
 Introduce ammonia into the reactor.

» Pressurize the reactor with hydrogen.

» Heat the reactor to the desired temperature (e.g., 180-220 °C) with vigorous stirring.
¢ Maintain the reaction for a set period (e.g., 4-8 hours).

e Cool the reactor to room temperature and carefully vent the excess pressure.
« Filter the reaction mixture to remove the catalyst.

e The resulting liquid mixture contains n-propanol, water, and a mixture of mono-, di-, and
tripropylamine, which can then be separated by fractional distillation.

Workflow for Amination of n-Propanol and Purification:
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Caption: Synthesis of tripropylamine via amination of n-propanol followed by purification.

Reductive Amination of Propionaldehyde with
Dipropylamine

Reductive amination is a versatile method for forming amines from carbonyl compounds.[6][7]
[8][9] In this case, tripropylamine can be synthesized by reacting propionaldehyde with
dipropylamine to form an iminium ion intermediate, which is then reduced in situ to the tertiary
amine.[7][8][10]

Reaction Scheme:

(CH3CH2CH2)2NH + CH3CH2CHO - [(CH3CH2CH2)2N=CHCH2CHs]* - (CH3CH2CH2)sN
Proposed Laboratory Protocol for Reductive Amination:

Materials:

» Dipropylamine

» Propionaldehyde
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e Sodium triacetoxyborohydride (NaBH(OACc)s) or sodium cyanoborohydride (NaBH3CN)
e Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent

o Acetic acid (catalytic amount)

e Saturated aqueous sodium bicarbonate solution

e Brine

e Anhydrous sodium sulfate

Procedure:

» To a stirred solution of dipropylamine (1 equivalent) in DCM at 0 °C, add propionaldehyde
(1.1 equivalents) dropwise.

e Add a catalytic amount of acetic acid.

 Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium
ion.

e Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the
temperature below 25 °C.

 Stir the reaction mixture at room temperature overnight.

¢ Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
o Separate the organic layer, and extract the aqueous layer with DCM.

o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 Filter and concentrate the solution under reduced pressure to obtain crude tripropylamine.

o Purify the crude product by distillation.
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Caption: Synthesis of tripropylamine via alkylation of dipropylamine.
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Purification of Tripropylamine

The primary method for purifying tripropylamine, especially from the reaction mixture of the
amination of n-propanol, is fractional distillation. [1][5]This technique separates compounds
based on their boiling points.

Boiling Points of Propylamines:

Compound Boiling Point (°C)
Monopropylamine 48

Dipropylamine 110

Tripropylamine 156 [1][3]
n-Propanol 97

Water 100

Proposed Laboratory Protocol for Fractional Distillation:
Apparatus:

Round-bottom flask

Fractionating column (e.g., Vigreux or packed column)

Distillation head with a thermometer

Condenser

Receiving flasks
Procedure:
o Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

o Charge the round-bottom flask with the crude tripropylamine mixture.
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» Heat the flask gently.
o Collect the fractions based on their boiling points:

o Fraction 1 (below 100 °C): This will primarily contain any remaining monopropylamine, n-
propanol, and water.

o Fraction 2 (around 110 °C): This fraction will be enriched in dipropylamine.
o Fraction 3 (around 156 °C): This is the desired tripropylamine fraction.

e Monitor the temperature at the distillation head closely. A stable temperature during the
collection of a fraction indicates a relatively pure compound.

e The purity of the collected tripropylamine fraction should be confirmed by analytical
methods such as GC-MS.

Purification Workflow:
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Caption: Fractional distillation for the purification of tripropylamine.

Analytical Characterization

The purity of the synthesized tripropylamine should be assessed using appropriate analytical

techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this

purpose. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared

(IR) spectroscopy are used to confirm the structure of the final product.
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Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates the components of a mixture and provides information about their molecular
weight and fragmentation pattern, allowing for identification and quantification.

Proposed GC-MS Protocol:

Parameter Recommended Setting

Gas Chromatograph

DB-5ms (30 m x 0.25 mm ID, 0.25 pm film

Column
thickness) or similar non-polar column

Injection Mode Split (e.g., 50:1)

Injector Temperature 250 °C

Carrier Gas Helium at a constant flow rate of 1 mL/min
Initial temperature of 50 °C, hold for 2 minutes,

Oven Temperature Program then ramp to 250 °C at 15 °C/min, and hold for 5
minutes.

Mass Spectrometer

lonization Mode Electron lonization (El) at 70 eV

Mass Range 35-300 amu

Source Temperature 230 °C

Quadrupole Temperature 150 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are used to confirm the structure of tripropylamine.
Expected NMR Data (in CDCls3):
e 1HNMR:

o Triplet at ~0.8-0.9 ppm (9H, -CHs)
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o Sextet at ~1.3-1.4 ppm (6H, -CH2-CH3)
o Triplet at ~2.2-2.3 ppm (6H, -N-CH2-)
e 13C NMR:
o ~11 ppm (-CHs)
o ~20 ppm (-CH2-CHs)

o ~56 ppm (-N-CHz-)

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. For
tripropylamine, the spectrum is characterized by the absence of N-H stretching bands (which
would be present in primary and secondary amines) and the presence of C-H and C-N
stretching vibrations. [11][12] Expected IR Data:

e ~2960-2870 cm~1: C-H stretching vibrations of the propyl groups.
e ~1460 cm~1: C-H bending vibrations.

e ~1220-1020 cm~1: C-N stretching vibrations.

Conclusion

This guide has provided a detailed overview of the primary synthesis and purification methods
for tripropylamine, catering to the needs of researchers and professionals in drug
development. The amination of n-propanol remains the principal industrial route, while
reductive amination and alkylation of dipropylamine offer viable laboratory-scale alternatives.
Fractional distillation is the key purification technique, and the purity and identity of the final
product can be rigorously confirmed using GC-MS, NMR, and IR spectroscopy. The provided
protocols and data serve as a valuable resource for the successful synthesis and
characterization of tripropylamine in a laboratory setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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